1-Bromo-3-isopropyl-5-methoxybenzene
Overview
Description
1-Bromo-3-isopropyl-5-methoxybenzene is a chemical compound with the molecular formula C10H13BrO. It has a molecular weight of 229.12 . The compound is liquid at room temperature .
Molecular Structure Analysis
The InChI code for this compound is 1S/C10H13BrO/c1-7(2)8-4-9(11)6-10(5-8)12-3/h4-7H,1-3H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature .Scientific Research Applications
Environmental Monitoring
1-Bromo-3-isopropyl-5-methoxybenzene, as part of the broader family of halogenated methoxybenzenes (anisoles), has been studied for its presence in the environment, particularly in the marine troposphere. Research conducted in the Eastern Atlantic Ocean highlighted its occurrence alongside other halogenated anisoles, suggesting both anthropogenic and biogenic origins for these compounds. This work is crucial for understanding the distribution and sources of organohalogens in marine environments, which can inform pollution monitoring and environmental protection strategies (Führer & Ballschmiter, 1998).
Material Synthesis
This compound has also been used in the synthesis of complex molecules and materials. For instance, it served as a precursor in the preparation of sterically protected diphosphene and fluorenylidenephosphine, which involve low-coordinate phosphorus atoms. This research is significant for developing new materials with potential applications in electronics, catalysis, and light-emitting devices (Toyota et al., 2003).
Organic Chemistry
The compound's reactivity and structural features make it a valuable subject in organic chemistry research. Studies have explored its use in various synthetic pathways, including the preparation of halohydrins and the investigation of elimination reactions. These studies contribute to a deeper understanding of organic reaction mechanisms and the development of new synthetic methods (Niknam & Nasehi, 2002); (Sugita et al., 1979).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram and the signal word “Warning”. Hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, to rinse cautiously with water for several minutes and remove contact lenses if present and easy to do .
Properties
IUPAC Name |
1-bromo-3-methoxy-5-propan-2-ylbenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-7(2)8-4-9(11)6-10(5-8)12-3/h4-7H,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADTXKPZLALORFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC(=CC(=C1)Br)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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